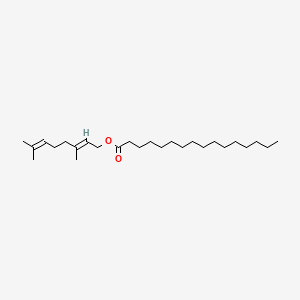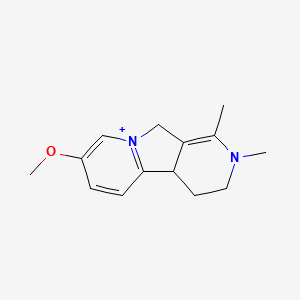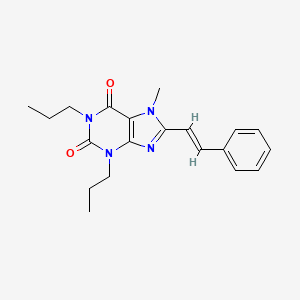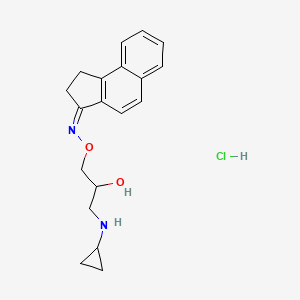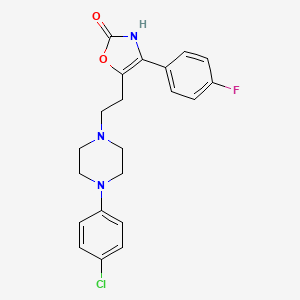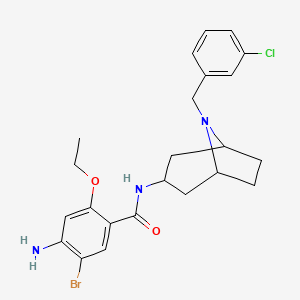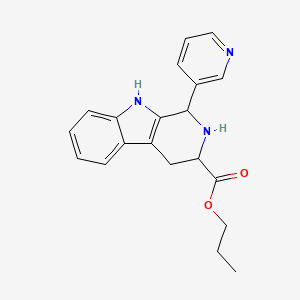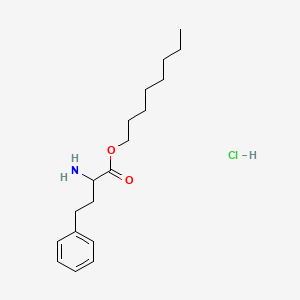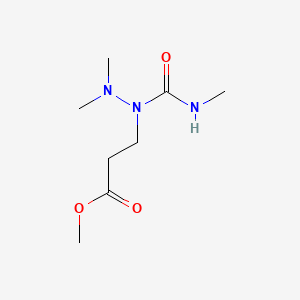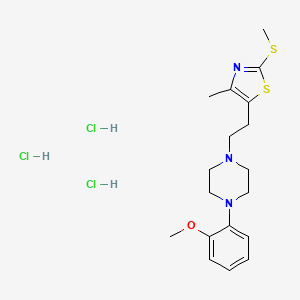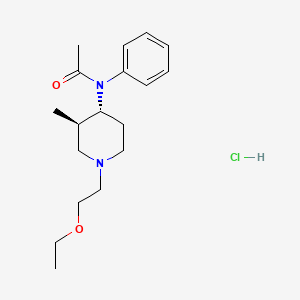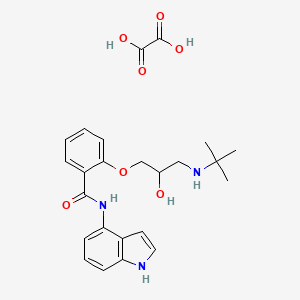
2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3-((1,1-diméthyléthyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate est un composé organique complexe qui a suscité l'intérêt dans divers domaines scientifiques en raison de sa structure chimique unique et de ses applications potentielles. Ce composé présente un noyau benzamide lié à un fragment indole, avec des groupes fonctionnels supplémentaires qui contribuent à sa réactivité et à son activité biologique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(3-((1,1-diméthyléthyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une approche courante implique les étapes suivantes :
Formation du dérivé indole : Le fragment indole peut être synthétisé par la synthèse de l'indole de Fischer ou par d'autres méthodes établies.
Attachement du groupe benzamide : Le noyau benzamide est introduit par formation de liaison amide, souvent à l'aide de réactifs de couplage comme l'EDCI ou le DCC.
Introduction du groupe hydroxypropoxy : Cette étape implique la réaction de l'intermédiaire avec un époxyde ou une halohydrine approprié dans des conditions basiques.
Addition du groupe diméthyléthylamino :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse ci-dessus afin d'améliorer le rendement et la pureté. Des techniques telles que la chimie à flux continu et les plateformes de synthèse automatisées peuvent être utilisées pour intensifier efficacement le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3-((1,1-diméthyléthyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxypropoxy peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Le composé peut subir des réactions de réduction, en particulier aux fragments amide ou indole.
Substitution : Les groupes amino et hydroxy peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Réactifs comme le PCC, le DMP ou le KMnO4 dans des conditions douces.
Réduction : Hydrogénation catalytique utilisant Pd/C ou réduction chimique utilisant NaBH4.
Substitution : Nucléophiles tels que les halogénoalcanes ou les chlorures d'acyle en présence d'une base.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels.
Applications de la recherche scientifique
Le 2-(3-((1,1-diméthyléthyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique ou inhibiteur.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 2-(3-((1,1-diméthyléthyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et déclenchant des voies de signalisation en aval. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(3-((1,1-diméthyléthyl)amino)-2-hydroxypropoxy)-N-(1H-indol-3-yl)benzamide
- 2-(3-((1,1-diméthyléthyl)amino)-2-hydroxypropoxy)-N-(1H-indol-5-yl)benzamide
Unicité
Les caractéristiques structurelles uniques du 2-(3-((1,1-diméthyléthyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate, telles que le positionnement spécifique des groupes fonctionnels, contribuent à sa réactivité et à son activité biologique distinctes par rapport aux composés similaires. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
129322-99-2 |
|---|---|
Formule moléculaire |
C24H29N3O7 |
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
2-[3-(tert-butylamino)-2-hydroxypropoxy]-N-(1H-indol-4-yl)benzamide;oxalic acid |
InChI |
InChI=1S/C22H27N3O3.C2H2O4/c1-22(2,3)24-13-15(26)14-28-20-10-5-4-7-17(20)21(27)25-19-9-6-8-18-16(19)11-12-23-18;3-1(4)2(5)6/h4-12,15,23-24,26H,13-14H2,1-3H3,(H,25,27);(H,3,4)(H,5,6) |
Clé InChI |
DUYWZBVSFLFIDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)
